molecular formula C14H18F3N3S B5874451 4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No.: B5874451
M. Wt: 317.38 g/mol
InChI Key: AAJJLMKTUZDHEC-UHFFFAOYSA-N
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Description

4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a chemical compound with the molecular formula C14H18F3N3S. It is known for its unique structural properties and potential applications in various scientific fields. The compound features a piperazine ring substituted with an ethyl group and a trifluoromethylphenyl group, along with a carbothioamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves the reaction of ethyl isothiocyanate with 1-(3-trifluoromethylphenyl)piperazine. The reaction is carried out in ethanol under reflux conditions for about one hour. After the reaction, water is added to the mixture, and it is stirred at room temperature for an additional 30 minutes. The crude product is then filtered, washed with water, dried, and crystallized from aqueous ethanol to yield the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale crystallization techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The piperazine ring and trifluoromethylphenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The carbothioamide group may also play a role in modulating the compound’s activity by participating in hydrogen bonding or other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide
  • N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide

Uniqueness

4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the trifluoromethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3S/c1-2-19-6-8-20(9-7-19)13(21)18-12-5-3-4-11(10-12)14(15,16)17/h3-5,10H,2,6-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJJLMKTUZDHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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